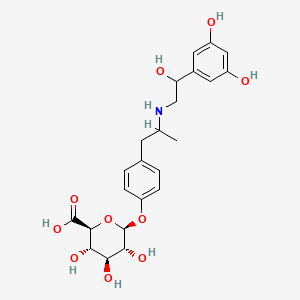
Fenoterol O-|A-D-Glucuronide
Vue d'ensemble
Description
Fenoterol O-|A-D-Glucuronide is a glucuronide derivative of Fenoterol . Fenoterol is a beta-2 adrenergic agonist and bronchodilator used for the symptomatic treatment of asthma .
Synthesis Analysis
The synthesis of glucuronides, including Fenoterol O-|A-D-Glucuronide, involves a process known as glucuronidation . This is a fundamental process in Phase II metabolism, where a wide range of functional groups are converted into highly water-soluble glucuronides .Molecular Structure Analysis
The Fenoterol O-|A-D-Glucuronide molecule contains a total of 65 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 5 hydroxyl groups, 2 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 1 .Applications De Recherche Scientifique
Metabolic Pathways : Fenoterol is known for its formation of different glucuronides in rat hepatocytes and enterocytes. Koster et al. (1986) found that fenoterol forms both para-glucuronide and meta-glucuronide in these cells, demonstrating its complex metabolic pathways in the liver and intestine [Koster, A., Frankhuijzen-Sierevogel, A., & Mentrup, A. (1986)].
Pharmacokinetics and Metabolism : Research by Siluk et al. (2010) on the pharmacokinetics and metabolism of Fenoterol's derivative, (R,R)-methoxyfenoterol, in rats, highlighted that it was primarily cleared through glucuronidation. This implies that glucuronidation is a significant pathway for Fenoterol metabolites [Siluk, D., Mager, D. E., Kim, H., et al. (2010)].
Glucuronidation vs. Sulphation : Hildebrandt et al. (1994) examined the balance between sulphation and glucuronidation in the metabolism of Fenoterol in humans, revealing a preferential metabolic route based on administration method [Hildebrandt, R., Wagner, B., Preiss-Nowzohour, K., & Gundert-Remy, U. (1994)].
Bioanalytical Studies : The work of Orlovius et al. (2013) in analyzing fenoterol sulfoconjugates in urine samples illustrates the importance of detailed metabolite analysis in understanding Fenoterol's pharmacological profile [Orlovius, A., Guddat, S., Gütschow, M., et al. (2013)].
Therapeutic Applications : Beitzel et al. (2004) explored the potential therapeutic applications of Fenoterol in enhancing muscle repair after injury, which can have implications for its use in muscle regeneration and recovery [Beitzel, F., Gregorevic, P., Ryall, J., et al. (2004)].
Pharmacodynamics in Different Species : Palea et al. (2012) investigated Fenoterol's effect on β-adrenoceptors in human and animal urinary bladders, indicating species-specific pharmacological effects [Palea, S., Rekik, M., Rouget, C., et al. (2012)].
Enzyme Immunoassay Development : Haasnoot et al. (1994) developed an enzyme immunoassay for Fenoterol, highlighting the importance of analytical methods in monitoring its presence in biological samples [Haasnoot, W., Stouten, P., Lommen, A., et al. (1994)].
Mécanisme D'action
Target of Action
Fenoterol Glucuronide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .
Mode of Action
Fenoterol Glucuronide, as a beta-2 adrenergic agonist, interacts with its targets by stimulating the Beta (2)-receptor in the lung . This stimulation results in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .
Biochemical Pathways
The glucuronidation process is a fundamental part of Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The primary product is always the 1β-glucuronide .
Pharmacokinetics
The pharmacokinetics of Fenoterol involve absorption, distribution, metabolism, and excretion (ADME). It’s known that Fenoterol is metabolized in the liver
Result of Action
The primary result of Fenoterol Glucuronide’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This effect is beneficial for the symptomatic treatment of asthma .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCRUFRMASDFW-IWKWYPLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747783 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoterol Glucuronide | |
CAS RN |
61046-78-4 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
